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molecular formula C9H8N2O3 B2551002 1-Methyl-5-nitroindolin-2-one CAS No. 20870-89-7

1-Methyl-5-nitroindolin-2-one

Cat. No. B2551002
M. Wt: 192.174
InChI Key: QQYDOWGHCYCEQF-UHFFFAOYSA-N
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Patent
US08501763B2

Procedure details

To a suspension of 1-methyl-5-nitroindolin-2-one (92 mg, 0.48 mmol) in 20 mL MeOH, was Pd(C) (9.2 mg, 10 weight %) added. The round bottom flask was capped with a rubber septum and put under a hydrogen atmosphere. After 18 h the hydrogen gas was evacuated by introducing argon to the round bottom flask. The reaction mixture was filtered through celite. The celite was washed with EtOAc (2×30 ml). The volatiles were evaporated to afford the title compound in quantitative yield.
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
9.2 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[CH2:4][C:3]1=[O:14]>CO>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3](=[O:14])[CH2:4]2

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
CN1C(CC2=CC(=CC=C12)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Pd(C)
Quantity
9.2 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The round bottom flask was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
After 18 h the hydrogen gas was evacuated
Duration
18 h
ADDITION
Type
ADDITION
Details
by introducing argon to the round bottom flask
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
The celite was washed with EtOAc (2×30 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CC(N(C2=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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